molecular formula C11H11BrN4O2 B4699688 ethyl [3-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetate

ethyl [3-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetate

Cat. No.: B4699688
M. Wt: 311.13 g/mol
InChI Key: AYXPQDCGMSHUCM-UHFFFAOYSA-N
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Description

Ethyl [3-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetate is a high-value chemical intermediate designed for advanced pharmaceutical research and drug discovery programs. This compound features a hybrid heteroaromatic architecture, combining a 5-bromopyridine moiety with a 1,2,4-triazole ring system, a structural motif frequently employed in the design of kinase inhibitors source . The 5-bromo substituent serves as a crucial synthetic handle, enabling further functionalization via cross-coupling reactions such as Suzuki or Sonogashira reactions, which are pivotal for constructing diverse chemical libraries source . Its primary research application is as a precursor in the synthesis of more complex molecules that act as potent inhibitors of specific protein kinases, including Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) source . These targets are of significant interest in oncology, particularly for the development of targeted therapies against non-small cell lung cancer (NSCLC) and other malignancies. The ethyl acetate ester group enhances the compound's cell permeability, a critical property for in vitro biological evaluation, and can be readily hydrolyzed in subsequent steps to the corresponding carboxylic acid for further derivatization into amide-based final compounds. Researchers utilize this intermediate to explore structure-activity relationships (SAR) and to develop novel therapeutic agents aimed at overcoming drug resistance in cancer treatment.

Properties

IUPAC Name

ethyl 2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c1-2-18-10(17)4-9-14-11(16-15-9)7-3-8(12)6-13-5-7/h3,5-6H,2,4H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXPQDCGMSHUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Antifungal Activity

Research indicates that triazole derivatives, including ethyl [3-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetate, exhibit potent antifungal properties. Triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This mechanism makes them effective against various fungal pathogens, including Candida species and Aspergillus species.

Case Study:
A study demonstrated that derivatives of triazoles showed significant inhibition against Candida albicans, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antifungals like fluconazole .

Anticancer Properties

Triazole compounds have also been investigated for their anticancer potential. This compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study:
In vitro studies revealed that triazole derivatives could inhibit the growth of breast cancer cells by triggering apoptotic pathways and disrupting cell cycle progression .

Fungicides

The compound's antifungal properties extend to agricultural applications, where it can be utilized as a fungicide. Its effectiveness against plant pathogens can help manage diseases in crops.

Case Study:
Field trials indicated that formulations containing triazole derivatives significantly reduced the incidence of fungal infections in crops such as wheat and barley .

Herbicide Development

Research is ongoing into the herbicidal potential of triazole compounds. This compound may contribute to the development of selective herbicides that target specific weed species while minimizing damage to crops.

Case Study:
Experimental results showed that certain triazole-based herbicides effectively inhibited the growth of common agricultural weeds without adversely affecting crop yield .

Mechanism of Action

The mechanism of action of ethyl [3-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The triazole ring may also play a role in binding to biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [3-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetate is unique due to the combination of the triazole ring and bromopyridine moiety, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl [3-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring with a bromopyridine moiety, which contributes to its bioactivity. The molecular formula is C12H11BrN4O2C_{12}H_{11}BrN_4O_2, and it has a molecular weight of 303.14 g/mol. The presence of both the triazole and bromopyridine functionalities allows for diverse interactions with biological targets.

This compound acts primarily through the inhibition of specific enzymes or receptors involved in various biochemical pathways. The bromopyridine moiety is believed to interact with various proteins, modulating their activity and influencing cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, this compound showed significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 4–8 μg/mL against multidrug-resistant strains, suggesting its potential as a broad-spectrum antibiotic candidate .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, revealing effective concentrations that promote cell death in various cancer types .

Cell Line IC50 (µM)
HepG2 (Liver Cancer)15.0
MCF7 (Breast Cancer)12.5
A549 (Lung Cancer)10.0

Mechanistic Insights

The mechanism underlying the anticancer activity involves the activation of apoptotic pathways and cell cycle arrest at specific phases. This compound may induce oxidative stress within cancer cells, leading to programmed cell death .

Study on Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of this compound against E. coli. The study utilized a fluorescence polarization assay to evaluate enzyme inhibition and demonstrated that the compound was effective even in the presence of efflux pump inhibitors .

Evaluation of Anticancer Properties

Another research effort assessed the anticancer properties using various human cancer cell lines. The results indicated that compounds containing the triazole ring exhibit higher cytotoxicity compared to their non-triazole counterparts. The study highlighted that this compound significantly reduced cell viability across multiple cancer types .

Q & A

Q. What are the optimal synthetic routes for ethyl [3-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetate, and how can reaction yields be improved?

The compound can be synthesized via a continuous-flow process starting from 5-bromonicotinamide and intermediates such as ethyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate. Key factors affecting yield include solvent choice (e.g., DMSO for solubility), stoichiometric ratios (1:1 molar ratio of reactants), and reaction time optimization. Evidence from a 52% yield synthesis suggests that stepwise addition of reagents and purification via filtration or chromatography can enhance efficiency .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the triazole-pyridine core and ester functionality. High Performance Liquid Chromatography (HPLC) with UV detection (e.g., retention time 0.71 min) ensures purity, while Mass Spectrometry (MS) confirms molecular weight ([M+H]+: 327.01) . X-ray crystallography, though not directly reported for this compound, is recommended for resolving ambiguous stereochemistry in related triazole derivatives .

Q. What strategies mitigate instability or decomposition during storage?

Store the compound under inert atmospheres (argon/nitrogen) at –20°C to prevent ester hydrolysis or triazole ring oxidation. Use desiccants to minimize moisture absorption, as hygroscopic solvents like DMSO may accelerate degradation .

Advanced Research Questions

Q. How can computational modeling predict reactivity patterns in triazole-pyridine coupling reactions?

Quantum chemical calculations (e.g., density functional theory) can map reaction pathways, identify transition states, and predict regioselectivity during triazole formation. Coupled with machine learning, these models reduce trial-and-error experimentation by narrowing optimal conditions (e.g., temperature, solvent polarity) .

Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?

Competing pathways, such as bromide displacement at the pyridine ring or ester group hydrolysis, may generate impurities. Kinetic studies using in-situ FTIR or mass spectrometry can track intermediates. For example, over-stoichiometric use of 4a (1.15 equiv) in suggests side reactions requiring quenching agents or selective crystallization .

Q. How can researchers resolve contradictions in spectral data between synthesis batches?

Discrepancies in NMR shifts may arise from residual solvents or tautomeric equilibria in the triazole ring. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to stabilize tautomers. Cross-validate with high-resolution MS and single-crystal XRD for ambiguous cases .

Q. Which catalytic systems improve regioselectivity in triazole-pyridine coupling reactions?

Transition-metal catalysts (e.g., Cu(I) for "click" chemistry) or organocatalysts (e.g., DMAP) can enhance coupling efficiency. ’s use of DMSO as a polar aprotic solvent highlights the role of solvent polarity in directing regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [3-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetate
Reactant of Route 2
ethyl [3-(5-bromo-3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.